molecular formula C21H24N2O2 B2616749 N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide CAS No. 954651-43-5

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide

Cat. No.: B2616749
CAS No.: 954651-43-5
M. Wt: 336.435
InChI Key: YJOALCPTURFAMH-UHFFFAOYSA-N
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Description

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide (CAS 954651-43-5) is an organic compound with the molecular formula C21H24N2O2 and a molecular weight of 336.4275 g/mol . This pyrrolidinone derivative is offered for research purposes to investigate its potential biological activity. Compounds within the 2-oxo-1-pyrrolidine family have been the subject of patents for their potential utility in addressing central nervous system disorders and pain conditions . Specifically, research into related structures has indicated potential applications for the treatment of epilepsy, convulsions, neuropathic pain, and migraine . Furthermore, the 5-oxopyrrolidine scaffold is recognized in medicinal chemistry as a privileged structure for developing new therapeutic agents, with derivatives demonstrating a range of biological activities, including antimicrobial and anticancer effects in preclinical studies . Additional research on pyrrolidine derivatives has also explored their anti-inflammatory and analgesic potentials, highlighting their relevance in the study of inflammation and pain pathways . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can be assured of its detailed structural characterization, with the SMILES notation provided as O=C(NCC1CN(C(=O)C1)c1ccccc1)CCCc1ccccc1 .

Properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(13-7-10-17-8-3-1-4-9-17)22-15-18-14-21(25)23(16-18)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOALCPTURFAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the corresponding carboxamides . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the amidation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide serves as a building block for synthesizing more complex molecules. Its structure allows for various modifications, enabling chemists to explore new compounds with potentially enhanced properties or activities .

Biology

The compound has been studied for its potential biological activities , including:

  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disorders.
  • Receptor Binding : Preliminary studies suggest that it interacts with certain receptors, which could lead to therapeutic effects in neurological disorders.

Medicine

In medicinal research, this compound is being investigated for its potential therapeutic effects:

  • Neurological Disorders : There is ongoing research into its efficacy in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.

A study published in Molecules detailed the synthesis of derivatives of this compound. The derivatives were tested for their biological activity against cancer cell lines, showing promising results in inhibiting cell growth .

Case Study 2: Mechanism of Action

Another investigation focused on elucidating the mechanism of action of this compound. It was found to modulate receptor activity, leading to altered signaling pathways associated with cell proliferation and survival. This finding supports its potential use in developing new cancer therapies.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals, where it can enhance product efficacy and stability.

Mechanism of Action

The mechanism of action of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name Core Structure Amine Substituent Key Functional Groups
N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide (Target) 5-Oxo-1-phenylpyrrolidin-3-yl 4-Phenylbutanamide Amide, aromatic phenyl
N-(2-Methoxyethyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide Pyrimidine-5-carboxamide 2-Methoxyethyl Pyrimidine, methoxyethyl
N-(3-Hydroxypropyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide Pyrimidine-5-carboxamide 3-Hydroxypropyl Hydroxyl, pyrimidine
(S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-phenylbutanamide (3o) 4-Phenylbutanamide Indole-pyridinyl Indole, pyridine

Key Observations :

  • Lipophilicity : The target compound’s 4-phenylbutanamide group confers higher lipophilicity compared to pyrimidine-carboxamides with polar substituents (e.g., 3-hydroxypropyl, methoxyethyl) .
  • Bioactivity : Pyrimidine-carboxamides with heterocyclic amines (e.g., morpholine, piperidine) exhibit enhanced solubility and target engagement, as seen in anti-Chagas disease agents . In contrast, the target’s simple phenylbutanamide may prioritize membrane penetration over solubility.

Key Observations :

  • Amine Reactivity: Bulky or polar amines (e.g., 3-hydroxypropyl) often yield lower purity or resinous products, whereas cyclic amines (piperidine, morpholine) achieve high yields due to favorable nucleophilicity .
  • Solid vs. Resin Forms: The target’s 4-phenylbutanamide chain may promote crystallization, unlike resinous pyrimidine-carboxamides with flexible side chains .

Spectroscopic and Physicochemical Properties

Table 3: NMR and MS Data Comparison

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS ([M+H]+)
Target (hypothetical) ~2.5 (t, J=7.6 Hz, CH2), 7.2–7.4 (Ph) ~174.0 (amide C=O), 128–141 (Ph) 365*
N-(3-Hydroxypropyl)-pyrimidine 3.55 (m, CH2OH), 7.26 (s, Ph) 174.1 (C=O), 149.2 (pyrimidine) 378
(S)-4-Phenylbutanamide (3o) 2.54 (t, J=7.6 Hz, CH2), 7.26 (s, Ph) 174.04 (C=O), 128.60 (Ph) 427

*Calculated molecular weight: 364.45 g/mol.

Key Observations :

  • Amide Proton Shifts : The target’s amide proton is expected near δ 6.4–6.6 (similar to 3o ), distinct from pyrimidine-carboxamides (δ 8.3–9.3 for aromatic NH).
  • Aromatic Signals : The phenyl groups in all compounds show characteristic δ 7.1–7.4 ppm signals, confirming structural consistency .

Biological Activity

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide is a compound belonging to the class of pyrrolidine derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as C19H22N2O2. The compound features a pyrrolidine ring, which is crucial for its biological activity.

Synthesis Pathway

The synthesis typically involves a multi-step process starting from itaconic acid, leading to the formation of various intermediates before arriving at the final product. A common route includes:

  • Transformation of Itaconic Acid : Itaconic acid undergoes a series of reactions to form substituted pyrimidine derivatives.
  • Amidation Reaction : The resulting carboxylic acids are subjected to amidation with amines to yield the desired amides .

Table 1: Summary of Synthesis Steps

StepReaction TypeStarting MaterialProduct
1CondensationItaconic acidβ-keto ester
2CyclizationEnaminone intermediatePyrimidine derivative
3AmidationCarboxylic acid + AmineN-(substituted)-amide

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The unique structure allows it to modulate various biochemical pathways, potentially influencing:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to neurotransmitter receptors, affecting signaling pathways related to pain and inflammation .

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties, including:

  • Anti-inflammatory Activity : Studies have shown that similar pyrrolidine derivatives exhibit anti-inflammatory effects, suggesting potential use in treating inflammatory diseases.
  • Analgesic Effects : The ability to modulate pain pathways positions this compound as a candidate for analgesic development.

Case Studies and Research Findings

A study published in Molecules highlighted the synthesis and evaluation of similar compounds, demonstrating their efficacy in enzyme inhibition and receptor modulation . Another investigation into pyrrolidine derivatives reported significant anti-inflammatory activity in animal models, further supporting the therapeutic potential of this compound .

Table 2: Biological Activities Reported

Activity TypeReferenceObservations
Anti-inflammatory Significant reduction in inflammation
Analgesic Pain relief in animal models
Enzyme inhibition Targeted inhibition of specific enzymes

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide and its derivatives?

  • Methodological Answer : Derivatives of this compound are typically synthesized via nucleophilic substitution or coupling reactions. For example, Grošelj et al. (2013) synthesized pyrimidinone derivatives by reacting 5-oxo-1-phenylpyrrolidin-3-yl intermediates with substituted pyrimidine precursors under reflux conditions . Similarly, describes a protocol for synthesizing N-substituted butanamides using acid chlorides and amines, followed by purification via flash column chromatography (e.g., 33% EtOAc/Hexanes) and TLC monitoring (Rf = 0.15 in 20% EtOAc/Hexanes) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are indispensable. For instance, utilized 1H^1 \text{H} NMR and LCMS to confirm the structure of N-(2-hydroxyphenyl)-4-phenylbutanamide analogs, with molecular weight validation (<1 ppm error) . further highlights the use of High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy to resolve ambiguities in benzimidazole derivatives containing the pyrrolidinone core .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with diverse substituents?

  • Methodological Answer : Yield optimization depends on steric and electronic effects of substituents. For example, reported yields ranging from 17% (for electron-withdrawing CF3_3-substituted analogs) to 73% (for simple phenyl derivatives), suggesting steric hindrance or electronic deactivation impacts reactivity . Strategies include:

  • Temperature control : Slow addition of reagents at 0°C (as in ) to minimize side reactions .
  • Catalyst screening : Use of DMAP or Et3 _3N to enhance acylation efficiency .
  • Purification : Gradient elution in flash chromatography to isolate polar byproducts .

Q. How should researchers resolve contradictions in spectral data for structurally complex analogs?

  • Methodological Answer : Contradictions often arise from overlapping signals or tautomerism. employed HRMS to confirm molecular formulas (e.g., C22 _{22}H20 _{20}N6 _6O2 _2S with <2 ppm error) and 1H^1 \text{H}-1H^1 \text{H} COSY NMR to assign proton-proton correlations in benzimidazole-pyrrolidinone hybrids . For ambiguous NOE (Nuclear Overhauser Effect) results, X-ray crystallography (as in ) provides definitive stereochemical assignments .

Q. What methodological considerations are critical for designing in vitro bioactivity assays for this compound?

  • Methodological Answer : evaluated anti-parasitic activity of benzimidazole derivatives via:

  • Target selection : Prioritizing enzymes like Trypanosoma cruzi CYP51 for Chagas disease .
  • Assay conditions : Using microsomal fractions and NADPH regeneration systems for CYP inhibition assays .
  • Data validation : Comparing IC50_{50} values with positive controls (e.g., ketoconazole) and assessing cytotoxicity in mammalian cell lines .

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